molecular formula C6H7BrN2O2S B1273470 4-Amino-3-bromobenzenesulfonamide CAS No. 53297-69-1

4-Amino-3-bromobenzenesulfonamide

Cat. No.: B1273470
CAS No.: 53297-69-1
M. Wt: 251.10 g/mol
InChI Key: KQEVQYJWCZRLTJ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-benzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonamide, which is known for its wide range of biological activities.

Mechanism of Action

Target of Action

The primary target of 4-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .

Mode of Action

This compound acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a survival mechanism under hypoxic conditions . The compound’s interaction with CA IX results in a significant modification in pH, affecting the tumor cells’ survival and proliferation .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cells’ survival under hypoxic conditions. By disrupting this pathway, the compound can exert antiproliferative effects on tumor cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound shows significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . This suggests that the compound has good bioavailability and can reach therapeutic concentrations in the body.

Result of Action

The result of this compound’s action is a significant decrease in tumor cell proliferation . For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . The compound also shows high selectivity against breast cancer cell lines .

Action Environment

The action of this compound is influenced by the tumor microenvironment, particularly the level of hypoxia . Hypoxia often leads to the overexpression of CA IX in tumor cells . Therefore, the efficacy of the compound may be enhanced in hypoxic conditions where CA IX expression is high .

Future Directions

While specific future directions for 4-Amino-3-bromobenzenesulfonamide are not available, sulfonamides continue to be an area of interest in the development of new drugs due to their broad spectrum of activity .

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. By inhibiting CA IX, this compound can disrupt the pH balance, leading to reduced tumor growth and proliferation . Additionally, it interacts with other biomolecules such as proteins and enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within cancer cells . This inhibition results in the disruption of cellular homeostasis and induces apoptosis. Additionally, this compound can interact with other enzymes and proteins, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its role as a carbonic anhydrase inhibitor. It interacts with enzymes and cofactors involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-benzenesulfonamide typically involves the bromination of 4-Amino-benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 4-Amino-3-bromo-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzenesulfonamides.

    Oxidation Products: Nitrobenzenesulfonamides.

    Reduction Products: Aminobenzenesulfonamides.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-benzenesulfonamide is unique due to the presence of both the bromine and amino groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmaceutical intermediate .

Properties

IUPAC Name

4-amino-3-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVQYJWCZRLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393322
Record name 4-amino-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-69-1
Record name 4-amino-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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